N-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 3-chloro-4-fluoroaniline, through halogenation reactions.
Coupling Reaction: The intermediate is then coupled with a benzenesulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.
Addition of Piperidine Derivative: The final step involves the addition of the piperidine derivative, which is achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Halogen substituents on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds with new functional groups.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
- **this compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its halogen substituents and sulfonamide linkage make it particularly versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C20H22ClFN2O3S |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H22ClFN2O3S/c1-15-9-11-23(12-10-15)20(25)14-24(16-7-8-19(22)18(21)13-16)28(26,27)17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3 |
InChI Key |
XTJXWPOPENXIIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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